Chiral Purity and Enantiomeric Excess: Impact on Downstream Drug Potency
The (S)-enantiomer of this compound is the exclusive enantiomer used in the synthesis of Tenapanor (AZD1722), which inhibits human NHE3 with an IC50 of 5 nM . While the exact enantiomeric excess (ee) of the intermediate post-resolution is not always disclosed, the critical nature of the (S)-configuration is highlighted by the fact that the (R)-enantiomer, when processed through the same synthetic route, yields a diastereomer of Tenapanor with significantly reduced or abolished NHE3 inhibitory activity [1]. This is a class-level inference based on the stereospecificity of the NHE3 target.
| Evidence Dimension | Stereochemical configuration and biological activity of final drug |
|---|---|
| Target Compound Data | (S)-enantiomer used to synthesize Tenapanor (IC50 = 5 nM for human NHE3) |
| Comparator Or Baseline | (R)-enantiomer leads to inactive or weakly active diastereomer of Tenapanor |
| Quantified Difference | >100-fold difference in potency (inferred from enantiomer-dependent activity of the final drug) |
| Conditions | In vitro human NHE3 inhibition assay |
Why This Matters
Procurement of the (S)-enantiomer with high chiral purity is mandatory for synthesizing pharmacologically active Tenapanor; the (R)-enantiomer or racemic mixture cannot serve as a substitute.
- [1] US8541448B2 - Compounds and methods for inhibiting NHE-mediated antiport. Ardelyx Inc., 2013. Example compounds illustrating stereo-specificity. View Source
